Mycoplanecin B
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Overview
Description
Mycoplanecin B is a potent anti-tuberculosis antibiotic that has garnered significant attention due to its unique biosynthesis and mode of action. It is part of the mycoplanecin family, which targets the DNA polymerase III sliding clamp (DnaN) in Mycobacterium tuberculosis, making it a promising candidate for tackling multidrug-resistant tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mycoplanecin B can be synthesized through the cultivation of a microorganism of the genus Actinoplanes. The compound is characterized by the presence of an N-(α-ketobutyryl)-N-methylvalyl group. The synthetic route involves the following steps :
Cultivation: The microorganism Actinoplanes is cultivated under specific conditions to produce this compound.
Isolation: The compound is isolated from the culture medium.
Purification: The isolated compound undergoes purification processes to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The cultivation conditions are optimized to maximize yield, and advanced purification techniques are employed to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Mycoplanecin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
Scientific Research Applications
Mycoplanecin B has a wide range of scientific research applications:
Mechanism of Action
Mycoplanecin B exerts its effects by targeting the DNA polymerase III sliding clamp (DnaN) in Mycobacterium tuberculosis. This interaction inhibits the replication of the bacterial DNA, effectively halting the growth and proliferation of the bacteria. The compound binds to DnaN with nanomolar affinity, making it highly effective even at low concentrations .
Comparison with Similar Compounds
Similar Compounds
Griselimycin: Another potent anti-tuberculosis antibiotic that targets DnaN.
Methylgriselimycin: A derivative of griselimycin with enhanced metabolic stability.
Uniqueness
Mycoplanecin B stands out due to its unique biosynthetic pathway and the presence of rare homo-amino acids and 4-alkylprolines. These features contribute to its high efficacy and low minimum inhibition concentration against Mycobacterium tuberculosis, outperforming similar compounds like griselimycin .
Properties
CAS No. |
81018-84-0 |
---|---|
Molecular Formula |
C60H100N10O13 |
Molecular Weight |
1169.5 g/mol |
IUPAC Name |
N,4-dimethyl-1-[3-methyl-2-[methyl(2-oxobutanoyl)amino]butanoyl]-N-[4,11,19,26-tetramethyl-6-(3-methylbutyl)-15,25-bis(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C60H100N10O13/c1-19-46(71)58(80)66(17)49(36(10)11)60(82)70-31-38(13)28-45(70)57(79)67(18)50-39(14)83-47(72)29-61-51(73)43(26-34(6)7)64(15)56(78)42-21-20-24-68(42)59(81)48(35(8)9)65(16)54(76)40(23-22-32(2)3)62-52(74)44-27-37(12)30-69(44)55(77)41(25-33(4)5)63-53(50)75/h32-45,48-50H,19-31H2,1-18H3,(H,61,73)(H,62,74)(H,63,75) |
InChI Key |
JIGXVESWGUAPCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=O)N(C)C(C(C)C)C(=O)N1CC(CC1C(=O)N(C)C2C(OC(=O)CNC(=O)C(N(C(=O)C3CCCN3C(=O)C(N(C(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C)C |
Origin of Product |
United States |
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